1,6-Dimethyl-1H-indazole-5-carboxylic acid
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Overview
Description
1,6-Dimethyl-1H-indazole-5-carboxylic acid is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring. This compound, in particular, has a methyl group at the 1 and 6 positions of the indazole ring and a carboxylic acid group at the 5 position. Indazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable diketone or ketoaldehyde under acidic conditions.
Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as the use of transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to construct the indazole core.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Synthesis: Some industries have adopted continuous flow synthesis, which allows for a more efficient and scalable production process. This method involves the continuous flow of reactants through a reactor where the reaction takes place.
Chemical Reactions Analysis
1,6-Dimethyl-1H-indazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The compound can be reduced to form the corresponding indazole derivatives with different functional groups.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various groups, such as halogens or alkyl groups, to produce new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions typically use halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated indazoles and alkylated indazoles.
Scientific Research Applications
1,6-Dimethyl-1H-indazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of new drugs, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,6-Dimethyl-1H-indazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit the growth of cancer cells by interfering with cellular signaling pathways or inducing apoptosis (programmed cell death).
Molecular Targets and Pathways:
Cell Cycle Regulation: The compound may target proteins involved in cell cycle regulation, leading to cell cycle arrest.
Apoptosis Induction: It may activate apoptotic pathways, resulting in the death of cancer cells.
Oxidative Stress: The compound may induce oxidative stress in cancer cells, leading to their destruction.
Comparison with Similar Compounds
1,6-Dimethyl-1H-indazole-5-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
Indazole: The parent compound without methyl groups, which has different biological activities and applications.
1-Methyl-1H-indazole-5-carboxylic acid: Similar structure but with a single methyl group, leading to variations in biological activity.
1,5-Dimethyl-1H-indazole-3-carboxylic acid: Different positions of the methyl groups and carboxylic acid group, resulting in distinct properties and applications.
These comparisons help in understanding the specific advantages and applications of this compound over its analogs.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,6-dimethylindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-9-7(5-11-12(9)2)4-8(6)10(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
BUUNEEBGZGGNFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)C=NN2C |
Origin of Product |
United States |
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